2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate
Overview
Description
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate is a chemical compound with the molecular formula C13H6Cl3F3O4S This compound is characterized by its aromatic structure, featuring a trichlorophenyl group and a trifluoromethoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.
Scientific Research Applications
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be utilized in biochemical studies to investigate enzyme activities or cellular processes.
Industry: The compound can be used in the production of materials with specific properties, such as luminescent materials or advanced polymers.
Mechanism of Action
The mechanism by which 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonic acid: Similar in the sulfonic acid group but lacks the trichlorophenyl group.
Tris(2,4,6-trichlorophenyl)methyl radicals: Similar in the trichlorophenyl group but differ in the overall molecular structure.
These compounds may have different properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 4-(trifluoromethoxy)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O4S/c14-7-5-10(15)12(11(16)6-7)23-24(20,21)9-3-1-8(2-4-9)22-13(17,18)19/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQSSPRDOAJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.